Oleic diethanolamide

Vue d'ensemble

Description

Oleic Diethanolamide: Comprehensive Analysis

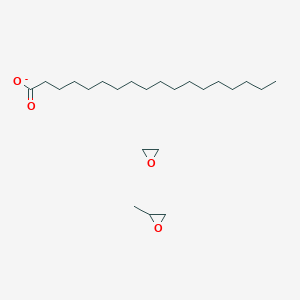

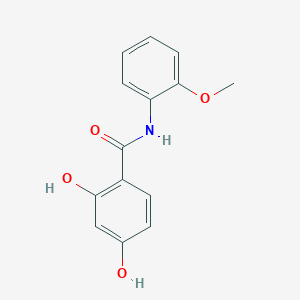

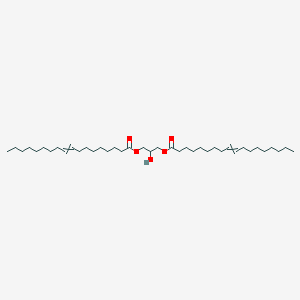

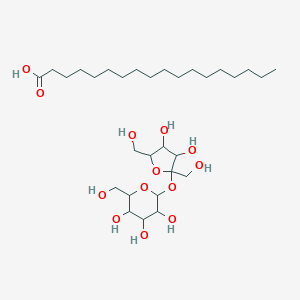

Oleic diethanolamide is a derivative of oleic acid, which is a monounsaturated fatty acid. It is synthesized through the amidification of diethanolamine (DEA) with oleic acid (OA) using a biocatalyst such as immobile lipase . This compound is structurally related to oleoylethanolamide (OEA), an endogenous lipid mediator that modulates feeding, body weight, and lipid metabolism .

Synthesis Analysis

The enzymatic synthesis of oleic diethanolamide can be optimized using a solvent-free system, which is more environmentally friendly and economically feasible compared to traditional methods . The synthesis involves the reaction between purified oleic acid and ethanolamine in the presence of hexane and a lipase, resulting in high-purity oleoylethanolamide . The process can be scaled up effectively, which is crucial for studying the biological and nutritional functions of this compound .

Molecular Structure Analysis

Oleic diethanolamide's structure is confirmed by techniques such as Fourier Transform Infrared Spectroscopy (FTIR) . The molecular structure of related compounds like OEA has been analyzed by gas-liquid chromatography of its trimethylsilyl ether (TMS) derivatives, which prevents thermal degradation during analysis .

Chemical Reactions Analysis

Oleic diethanolamide is likely to undergo similar metabolic pathways as OEA, which is degraded into oleic acid and ethanolamine . These degradation products contribute to the balance between acetylcholine and dopamine, modulating eating behavior . The synthesis of oleic diethanolamide itself involves the amidification reaction, which can be optimized for better yield and purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of oleic diethanolamide are not directly discussed in the provided papers. However, its related compound, OEA, is known to be a potent satiety-inducing anorexiant when administered intraperitoneally or orally in pH-sensitive enteric-coated capsules . OEA's properties as a high-affinity agonist of PPAR-α suggest that oleic diethanolamide may share similar biological activities .

Applications De Recherche Scientifique

1. Enhanced Oil Recovery Processes

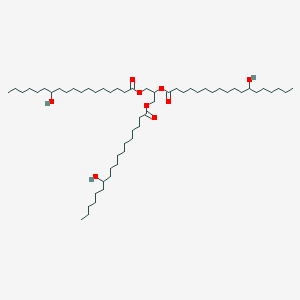

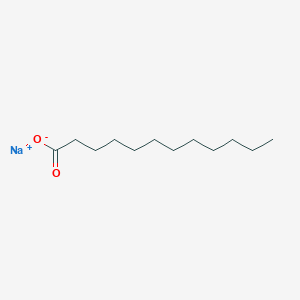

- Application Summary: Oleic acid diethanolamide (OADA) is used as a non-ionic surfactant in enhanced oil recovery processes. It is used in conjunction with partially sulfonated polystyrene nanoparticles (SPSNP) to reduce surfactant losses and increase oil recovery .

- Methods of Application: The OADA is synthesized and characterized by FTIR, 1H NMR, 13C NMR, surface tension, and interfacial tension of mineral oil/OADA aqueous solutions. The nanoparticles (SPSNP) are obtained by emulsion polymerization of styrene, DVB, and sodium 4-styrenesulfonate (St-S) in the presence of OADA aqueous solution .

- Results: The SPSNP can act as efficient nanocarriers decreasing the water/oil interfacial tension to low values (0.07 mN·m−1) over time when in contact with the oil. Transport and oil recovery tests of the nanocarriers systems in an unconsolidated sand porous medium test show that the SPSNP inhibit surfactant adsorption onto sand particles surface and induced an increase of oil recovery of up to about 13% relative to the water flooding oil recovery .

2. Enzymatic Synthesis of Oleoyl-Diethanolamide

- Application Summary: Oleoyl-diethanolamide is synthesized through amidification of diethanolamine (DEA) with oleic acid (OA) using immobile lipase as a biocatalyst .

- Methods of Application: The synthesis is optimized using Response Surface Methodology (RSM) based on five-level five variable, Central Composite Rotatable Design (CCRD). The main variables include temperature, reaction time, enzyme amount, substrate molar ratio, and step of amine added .

- Results: The optimum conditions for the synthesis were found to be 70°C, 24h, enzyme amount 12% (wt/wtOA), three step of amine added and the DEA/OA molar ratio of 7. Under these conditions, oleic acid conversion was 61.35% .

3. Acid Corrosion Inhibitors

- Application Summary: Oleic acid diethanolamide is used in the synthesis of acid corrosion inhibitors derived from carboxylic acids. These inhibitors are used to protect metals from corrosion, which is a major problem in petroleum refining .

- Methods of Application: Aminoalcohols are added to oleic acid in the first step and the resultant products are sulfated with sulfuric acid. Reactions with bases are carried out with the aim of expanding the range of such inhibitors .

- Results: The ammonium salt of the sulfated diethanolamide of oleic acid was found to be the most efficient corrosion inhibitor among these products .

4. Solvent-Free Enzymatic Synthesis

- Application Summary: Oleoyl-Diethanolamide is synthesized in a solvent-free system using enzymes. This method is environmentally friendly and cost-effective .

- Methods of Application: The synthesis is optimized using Response Surface Methodology (RSM) based on five-level five variable, Central Composite Rotatable Design (CCRD). The main variables include temperature, reaction time, enzyme amount, substrate molar ratio, and step of amine added .

- Results: The optimum conditions for the synthesis were found to be 70°C, 24h, enzyme amount 12% (wt/wtOA), three step of amine added and the DEA/OA molar ratio of 7. Under these conditions, oleic acid conversion was 61.35% .

5. Acid Corrosion Inhibitors

- Application Summary: Oleic acid diethanolamide is used in the synthesis of acid corrosion inhibitors derived from carboxylic acids. These inhibitors are used to protect metals from corrosion, which is a major problem in petroleum refining .

- Methods of Application: Aminoalcohols are added to oleic acid in the first step and the resultant products are sulfated with sulfuric acid. Reactions with bases are carried out with the aim of expanding the range of such inhibitors .

- Results: The ammonium salt of the sulfated diethanolamide of oleic acid was found to be the most efficient corrosion inhibitor among these products .

6. Graphite-like Carbon Nitride Synthesis

- Application Summary: Oleic diethanolamide borate (ODAB) groups are used to decorate graphite-like carbon nitride (OCN) synthesized by partial oxygenation. The modified ODAB-OCN nanosheets achieve a high degree of dispersion in paraffin oil due to the intercalation of oil-friendly ODAB groups .

- Methods of Application: The OCN is synthesized by partial oxygenation and is decorated with lipophilic ODAB groups via a reflux reaction .

- Results: The as-modified ODAB-OCN nanosheets could achieve a high degree of dispersion in paraffin oil due to the intercalation of oil-friendly ODAB groups .

Safety And Hazards

Oleic diethanolamide can cause skin irritation and serious eye damage. It is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure . It is also considered toxic to aquatic life with long-lasting effects .

Orientations Futures

Recent research developments have focused on the tribological performances of a series of inorganic nano-additives in lubricating fluids, including oleic diethanolamide . This offers new perspectives to improve our understanding of inorganic nano-additives in tribology, as well as several new approaches to expand their practical applications .

Propriétés

IUPAC Name |

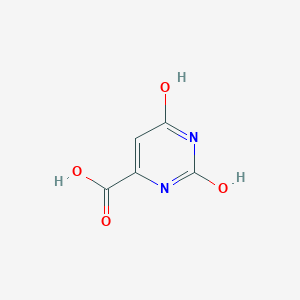

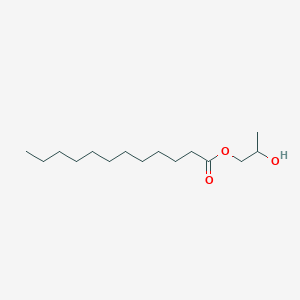

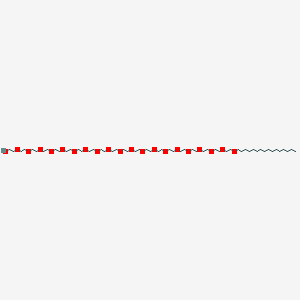

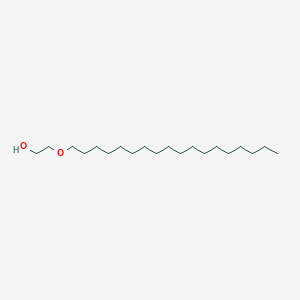

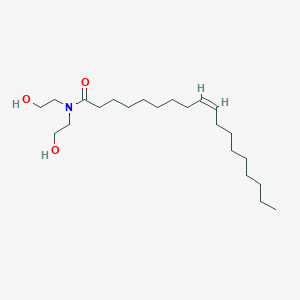

(Z)-N,N-bis(2-hydroxyethyl)octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h9-10,24-25H,2-8,11-21H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMBTLLQQJBUOO-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026563 | |

| Record name | Oleic acid diethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenamide, N,N-bis(2-hydroxyethyl)-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Oleic diethanolamide | |

CAS RN |

93-83-4 | |

| Record name | Oleic acid diethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleic acid diethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenamide, N,N-bis(2-hydroxyethyl)-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid diethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C18-unsatd., N,N-bis(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.233.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-bis(2-hydroxyethyl)oleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEIC DIETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C1I3E441Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.